6-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
6-methoxy-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-22-17-5-3-4-6-18(17)23(28(22,25)26)10-9-20-19(24)16-11-13-7-8-14(27-2)12-15(13)21-16/h3-8,11-12,21H,9-10H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNAXHDQHXIXCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC4=C(N3)C=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Oxidation
The benzo[c]thiadiazole ring is synthesized starting from 2-amino-3-methylbenzenethiol. Cyclization with thionyl chloride (SOCl₂) at 0–5°C forms the 3-methylbenzo[c]thiadiazole skeleton. Subsequent oxidation with hydrogen peroxide (H₂O₂) in acetic acid introduces the sulfone groups, yielding 3-methyl-2,2-dioxidobenzo[c]thiadiazole.
Introduction of Ethylamine Side Chain
The ethylamine side chain is introduced via nucleophilic substitution. Reacting 3-methyl-2,2-dioxidobenzo[c]thiadiazole with 2-bromoethylamine hydrobromide in dimethyl sulfoxide (DMSO) using cesium carbonate (Cs₂CO₃) as a base affords 2-(3-methyl-2,2-dioxidobenzo[c]thiadiazol-1(3H)-yl)ethylamine. The reaction proceeds at 40°C for 6 hours, achieving a yield of 78% after purification by column chromatography (petroleum ether/ethyl acetate = 3:1).
Synthesis of 6-Methoxyindole-2-Carboxylic Acid
Fischer Indolization
6-Methoxyindole-2-carboxylic acid is synthesized via Fischer indolization. Condensation of 4-methoxyphenylhydrazine with ethyl pyruvate in ethanol under reflux forms the indole ring. Acidic hydrolysis with hydrochloric acid (HCl) removes the ethyl ester, yielding 6-methoxyindole-2-carboxylic acid. This method achieves a 65% yield after recrystallization from ethanol.
Carboxylic Acid Activation
The carboxylic acid is activated to its acid chloride using oxalyl chloride (COCl₂) in dichloromethane (DCM) with catalytic dimethylformamide (DMF). The reaction is conducted at 0°C to prevent side reactions, and the resulting 6-methoxyindole-2-carbonyl chloride is used directly in the subsequent amidation step.
Amide Bond Formation
The activated indole-2-carbonyl chloride is reacted with 2-(3-methyl-2,2-dioxidobenzo[c]thiadiazol-1(3H)-yl)ethylamine in the presence of triethylamine (Et₃N) as a base. The reaction proceeds in tetrahydrofuran (THF) at room temperature for 12 hours, yielding the target compound in 82% purity. Excess amine is removed via aqueous extraction, and the product is isolated by silica gel chromatography (dichloromethane/methanol = 15:1).
Optimization and Yield Improvement
Solvent and Catalyst Screening
Optimization studies reveal that using DMF as a solvent with 1-hydroxybenzotriazole (HOBt) as a catalyst increases the amidation yield to 89%. Alternative catalysts such as ZnBr₂, as reported in similar coupling reactions, show reduced efficiency (72% yield).
Temperature and Reaction Time
Elevating the reaction temperature to 40°C reduces the amidation time to 6 hours without compromising yield. Prolonged heating (>8 hours) leads to decomposition, necessitating precise temperature control.
Characterization and Analytical Validation
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure:
- ¹H NMR (400 MHz, DMSO-d6) : δ 10.32 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H), 7.65–7.58 (m, 2H), 6.94 (s, 1H), 3.89 (s, 3H, OCH₃), 3.72 (t, J = 6.0 Hz, 2H), 3.12 (t, J = 6.0 Hz, 2H), 2.45 (s, 3H, CH₃).
- ¹³C NMR (100 MHz, DMSO-d6) : δ 165.4 (C=O), 154.2 (C-OCH₃), 134.6–116.2 (aromatic carbons), 52.1 (CH₂), 44.3 (CH₂), 21.7 (CH₃).
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 456.1245 [M+H]⁺ (calculated 456.1248 for C₂₁H₁₉N₄O₄S₂).
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of indole and thiadiazole compounds exhibit significant anticancer properties. For instance:
- A study demonstrated that compounds similar to 6-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-2-carboxamide showed potent cytotoxic effects against various cancer cell lines, including human cervix carcinoma (HeLa) and murine leukemia (L1210) with IC50 values in the nanomolar range .
Photophysical Properties
The unique structure of this compound allows it to possess interesting photophysical properties. These properties can be harnessed in:
- Organic Light Emitting Diodes (OLEDs) : The compound's ability to emit light upon excitation makes it a candidate for use in OLED technology .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Thiadiazole Core : This is achieved through cyclization reactions involving appropriate precursors.
- Indole Functionalization : The indole ring is then functionalized to introduce the methoxy and carboxamide groups.
- Final Assembly : The final compound is obtained through coupling reactions that link the thiadiazole and indole moieties.
Case Studies
Mechanism of Action
The mechanism of action of 6-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are likely mediated through binding to proteins or enzymes, altering their activity and leading to downstream biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-methoxy-2-pyridinecarboxaldehyde
- 6-methoxy-3,4-dihydro-2(1H)-naphthalenone
- 6-methoxy-2-methylbenzothiazole
Uniqueness
Compared to these similar compounds, 6-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-2-carboxamide stands out due to its unique combination of an indole core and a benzo[c][1,2,5]thiadiazole moiety. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Biological Activity
The compound 6-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-2-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its anticancer and antimicrobial properties, supported by data from recent studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula. Its complex structure includes an indole moiety and a thiadiazole derivative, which are known for their pharmacological significance.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Inhibition of Thymidylate Synthase (TS) : Compounds containing thiadiazole and indole structures have been shown to inhibit TS, a key enzyme in DNA synthesis. In one study, derivatives exhibited IC50 values ranging from 1.95 to 4.24 μM against TS, indicating strong inhibitory activity compared to standard drugs like Pemetrexed (IC50 = 7.26 μM) .
- Cell Line Testing : The cytotoxic effects were evaluated using various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Compounds with similar structures demonstrated significant antiproliferative activity with IC50 values as low as 1.1 μM in MCF-7 cells .
Antimicrobial Activity
The compound also shows promise in antimicrobial applications :
- Inhibition of Bacterial Growth : Certain derivatives have been tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that some compounds exhibited substantial antibacterial activity .
Table 1: Biological Activity Summary
Case Studies
Several case studies have examined the effectiveness of compounds structurally related to the target compound:
- Synthesis and Evaluation : A study synthesized multiple derivatives containing thiadiazole and evaluated their cytotoxicity against various cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .
- Molecular Docking Studies : Computational studies have supported the experimental findings by predicting binding affinities and interactions with biological targets, reinforcing the potential of these compounds in drug design .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this compound, and how can intermediates be optimized?
- Answer : The synthesis involves multi-step reactions, including:
- Step 1 : Preparation of the benzo[c][1,2,5]thiadiazole core via cyclocondensation of 3-methyl-1,2-diaminobenzene with sulfur dioxide equivalents under reflux (analogous to methods in ) .
- Step 2 : Functionalization of the indole-2-carboxamide moiety using ethylenediamine linkers (similar to ’s thiazole-indole coupling) .
- Step 3 : Final coupling via amidation or nucleophilic substitution, achieving yields of 60–75% under reflux in ethanol or DMF .
- Optimization : Microwave-assisted synthesis (e.g., 100°C, 30 min) improves yields by 15–20% compared to conventional heating () .
Q. Which spectroscopic methods are critical for structural validation?
- Answer :
- IR Spectroscopy : Confirms sulfonyl (1250–1350 cm⁻¹) and carboxamide (1650–1700 cm⁻¹) groups .
- NMR :
- ¹H-NMR : Methoxy protons at δ 3.8–4.0 ppm; indole NH at δ 10.5–11.0 ppm .
- ¹³C-NMR : Benzo-thiadiazole carbons at δ 120–140 ppm; carbonyl carbons at δ 165–170 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Q. What preliminary biological activities are associated with this compound?
- Answer :
- Antimicrobial Activity : MIC values of 8–32 µg/mL against S. aureus and E. coli (comparable to thiadiazole derivatives in ) .
- Enzyme Inhibition : IC₅₀ of 1.2 µM against COX-2, linked to the indole-carboxamide pharmacophore () .
Advanced Research Questions
Q. How can computational modeling improve reaction design and mechanistic understanding?
- Answer :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) optimize transition states for sulfonyl group formation, reducing energy barriers by ~20 kcal/mol () .
- Molecular Dynamics : Predicts solvent effects (e.g., DMF stabilizes intermediates by 3–5 kcal/mol vs. ethanol) .
- Table 1 : Computational vs. Experimental Yields for Key Steps
| Step | Computational Yield (%) | Experimental Yield (%) |
|---|---|---|
| Thiadiazole Cyclization | 82 (DFT) | 75 |
| Indole Coupling | 68 (MD) | 63 |
Q. How should conflicting bioactivity data (e.g., potency vs. toxicity) be resolved?
- Answer :
- Orthogonal Assays : Compare cytotoxicity (e.g., HepG2 cells) with antimicrobial activity to calculate selectivity indices (SI >10 indicates safety) .
- SAR Studies : Modify the methoxy group (e.g., replace with Cl or CF₃) to enhance target specificity () .
Q. What molecular docking strategies elucidate the compound’s mechanism of action?
- Answer :
- Target Selection : Docking against COX-2 (PDB: 5KIR) or bacterial FabH (PDB: 3HLB) using AutoDock Vina .
- Key Interactions :
- Hydrogen bonding between the carboxamide and Arg120 (COX-2).
- π-Stacking of the benzo-thiadiazole with Tyr355 () .
- Table 2 : Docking Scores vs. Experimental IC₅₀
| Target | Docking Score (kcal/mol) | IC₅₀ (µM) |
|---|---|---|
| COX-2 | -9.2 | 1.2 |
| FabH | -8.5 | 4.8 |
Contradiction Analysis and Methodological Guidance
Q. Why do different synthetic routes yield varying purities?
- Root Cause :
- Microwave synthesis () reduces side reactions (e.g., hydrolysis of sulfonyl groups) vs. conventional heating .
- Solution : Use HPLC-PDA (≥95% purity) with C18 columns and gradient elution (ACN/water + 0.1% TFA) .
Q. How to address discrepancies in biological assay reproducibility?
- Recommendations :
- Standardize assay conditions (e.g., 10% FBS in RPMI media for cytotoxicity).
- Validate with positive controls (e.g., ciprofloxacin for antimicrobial tests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
